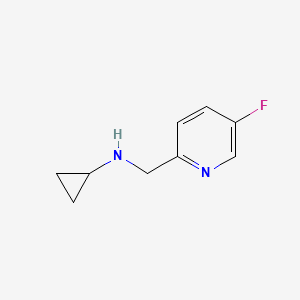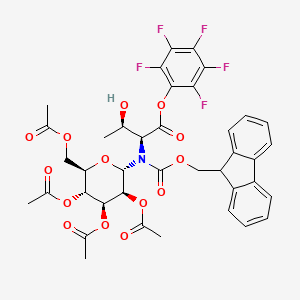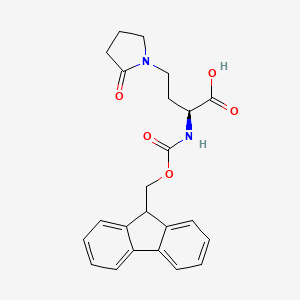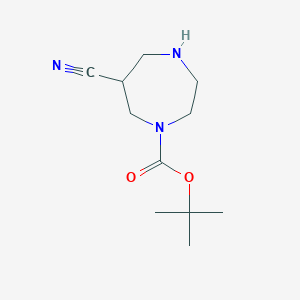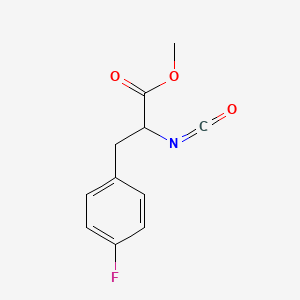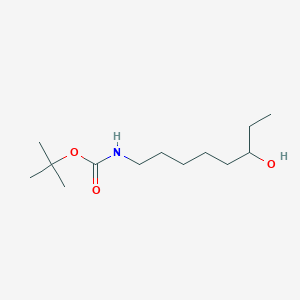
tert-Butyl (6-hydroxyoctyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (6-hydroxyoctyl)carbamate: is an organic compound characterized by the presence of a tert-butyl carbamate group attached to a 6-hydroxyoctyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-hydroxyoctyl)carbamate typically involves the reaction of tert-butyl chloroformate with 6-amino-1-octanol. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+6-amino-1-octanol→tert-Butyl (6-hydroxyoctyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-Butyl (6-hydroxyoctyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the specific reaction conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO
Propiedades
Fórmula molecular |
C13H27NO3 |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
tert-butyl N-(6-hydroxyoctyl)carbamate |
InChI |
InChI=1S/C13H27NO3/c1-5-11(15)9-7-6-8-10-14-12(16)17-13(2,3)4/h11,15H,5-10H2,1-4H3,(H,14,16) |
Clave InChI |
VDSIWLJSQZDJQK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCCCNC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12848598.png)
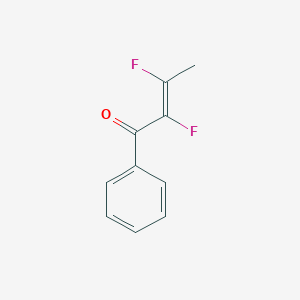
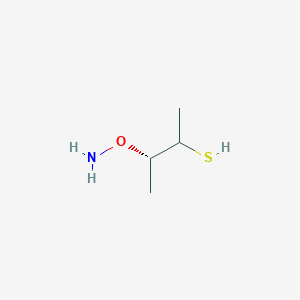
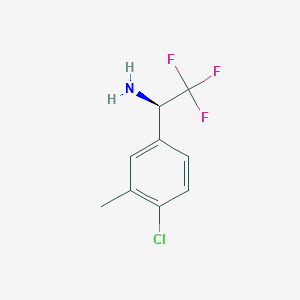

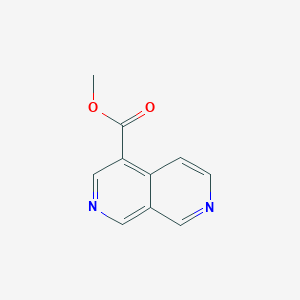

![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)
